

Spectroscopic Profile of 2-Amino-6-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-methyl-3-nitropyridine

Cat. No.: B186383

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **2-Amino-6-methyl-3-nitropyridine** (CAS No: 21901-29-1). The information presented herein is essential for the accurate identification, characterization, and utilization of this compound in pharmaceutical and chemical research. This document compiles available physical and spectroscopic information and outlines standardized experimental protocols for obtaining such data.

Compound Overview

2-Amino-6-methyl-3-nitropyridine is a substituted pyridine derivative with the molecular formula $C_6H_7N_3O_2$ and a molecular weight of 153.14 g/mol. Its structure, featuring an amino group, a methyl group, and a nitro group on the pyridine ring, makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals.^[1]

Physical Properties:

Property	Value	Reference
Molecular Formula	C ₆ H ₇ N ₃ O ₂	
Molecular Weight	153.14 g/mol	
Melting Point	153-155 °C	
Appearance	Solid	

Spectroscopic Data

While comprehensive, experimentally validated spectroscopic data for **2-Amino-6-methyl-3-nitropyridine** is not readily available in the public domain, this section provides predicted data and data from analogous compounds to guide researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **2-Amino-6-methyl-3-nitropyridine** is not currently published. However, based on the analysis of similar structures, such as 2-amino-6-methylpyridine, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral characteristics can be anticipated.

Table 1: Predicted ¹H and ¹³C NMR Data for **2-Amino-6-methyl-3-nitropyridine**

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Pyridine-H (C4)	~ 8.0 - 8.5	Doublet	1H
Pyridine-H (C5)	~ 6.5 - 7.0	Doublet	1H
-NH ₂	~ 5.0 - 6.0	Broad Singlet	2H
-CH ₃	~ 2.4 - 2.6	Singlet	3H
¹³ C NMR	Predicted Chemical Shift (ppm)		
Pyridine-C2	~ 158 - 162		
Pyridine-C6	~ 155 - 159		
Pyridine-C3	~ 130 - 135		
Pyridine-C4	~ 145 - 150		
Pyridine-C5	~ 110 - 115		
-CH ₃	~ 20 - 25		

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-6-methyl-3-nitropyridine** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted FT-IR Data for **2-Amino-6-methyl-3-nitropyridine**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amino)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
N-O Stretch (Nitro, Asymmetric)	1500 - 1550	Strong
N-O Stretch (Nitro, Symmetric)	1335 - 1385	Strong
C=C and C=N Stretch (Aromatic Ring)	1400 - 1600	Medium to Strong
N-H Bend (Amino)	1580 - 1650	Medium

Mass Spectrometry (MS)

The mass spectrum of **2-Amino-6-methyl-3-nitropyridine** is expected to show a molecular ion peak corresponding to its molecular weight.

Table 3: Predicted Mass Spectrometry Data for **2-Amino-6-methyl-3-nitropyridine**

Parameter	Expected Value
Molecular Ion (M ⁺)	m/z 153
Key Fragmentation Peaks	Loss of NO ₂ , Loss of CH ₃ , Loss of NH ₂

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **2-Amino-6-methyl-3-nitropyridine**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-6-methyl-3-nitropyridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, a proton-decoupled pulse sequence should be used to simplify the spectrum.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

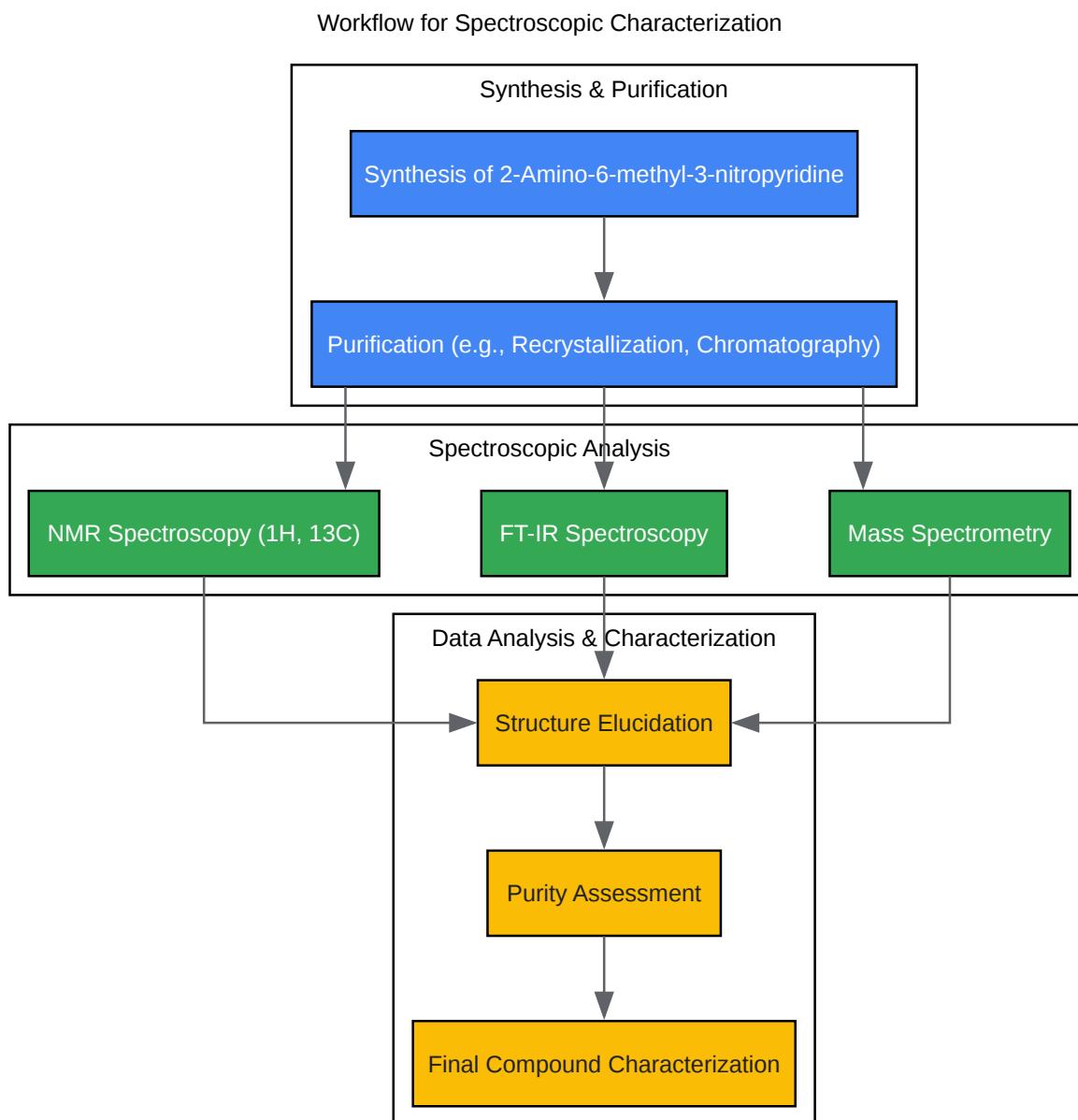
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Amino-6-methyl-3-nitropyridine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-Amino-6-methyl-3-nitropyridine**.

This guide serves as a foundational resource for professionals working with **2-Amino-6-methyl-3-nitropyridine**. While experimental data is currently limited in public databases, the provided predictions and standardized protocols offer a robust framework for in-house characterization and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-methyl-3-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186383#spectroscopic-data-of-2-amino-6-methyl-3-nitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com